molecular formula C15H11FO5 B6406251 3-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid CAS No. 1261949-79-4

3-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid

Cat. No.: B6406251
CAS No.: 1261949-79-4
M. Wt: 290.24 g/mol
InChI Key: LXLHUINOYSISPW-UHFFFAOYSA-N
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Description

3-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid is an organic compound with a molecular formula of C15H11FO5. This compound is characterized by the presence of a carboxylic acid group, a fluorine atom, and a methoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzoic acid and 3-methoxybenzaldehyde.

    Reaction Conditions: The reaction conditions often involve the use of a catalyst, such as palladium on carbon, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF).

    Reaction Steps: The reaction proceeds through a series of steps, including the formation of an intermediate compound, followed by oxidation and carboxylation to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base, such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, while the fluorine atom can enhance the compound’s binding affinity through halogen bonding. The methoxy group may contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Carboxy-2-fluorophenyl)-2-methylbenzoic acid
  • 3-(5-Carboxy-2-fluorophenyl)-5-hydroxybenzoic acid
  • 3-(5-Carboxy-2-fluorophenyl)-5-trifluoromethylbenzoic acid

Uniqueness

3-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the carboxylic acid, fluorine atom, and methoxy group provides a distinct set of properties that make it valuable for various research applications.

Properties

IUPAC Name

3-(3-carboxy-5-methoxyphenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO5/c1-21-11-5-9(4-10(6-11)15(19)20)12-7-8(14(17)18)2-3-13(12)16/h2-7H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLHUINOYSISPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690965
Record name 6'-Fluoro-5-methoxy[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261949-79-4
Record name 6'-Fluoro-5-methoxy[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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